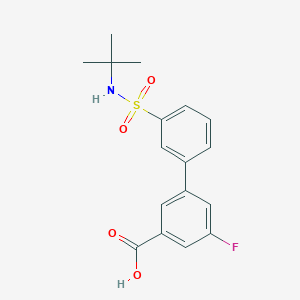
3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid
描述
3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid is an organic compound that features a combination of a fluorinated benzoic acid moiety and a t-butylsulfamoylphenyl group
属性
IUPAC Name |
3-[3-(tert-butylsulfamoyl)phenyl]-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)15-6-4-5-11(10-15)12-7-13(16(20)21)9-14(18)8-12/h4-10,19H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMPBRDXQNFAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common route includes:
Nitration: of a suitable precursor to introduce a nitro group.
Reduction: of the nitro group to an amine.
Sulfonation: to introduce the sulfamoyl group.
Fluorination: to add the fluorine atom.
Carboxylation: to form the benzoic acid moiety.
Each step requires specific reagents and conditions, such as:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Sulfonation: Chlorosulfonic acid.
Fluorination: Selectfluor or other fluorinating agents.
Carboxylation: Carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of sulfamoyl group to sulfonic acid.
Reduction: Reduction of the carboxylic acid to an alcohol.
Substitution: Halogen exchange reactions, particularly involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like sodium iodide for halogen exchange.
Major Products
Oxidation: Formation of 3-(3-T-Butylsulfonylphenyl)-5-fluorobenzoic acid.
Reduction: Formation of 3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzyl alcohol.
Substitution: Formation of 3-(3-T-Butylsulfamoylphenyl)-5-iodobenzoic acid.
科学研究应用
3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors due to its structural features.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
作用机制
The mechanism of action of 3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid depends on its application. In medicinal chemistry, it may act by:
Inhibiting enzymes: Binding to active sites and blocking substrate access.
Modulating pathways: Interacting with molecular targets to alter signaling pathways.
相似化合物的比较
Similar Compounds
- 3-(3-T-Butylsulfamoylphenyl)-4-fluorobenzoic acid
- 3-(3-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid
- 3-(3-T-Butylsulfamoylphenyl)-5-bromobenzoic acid
Uniqueness
3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


